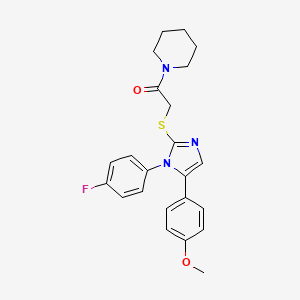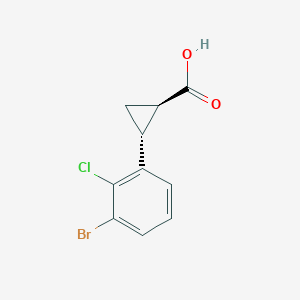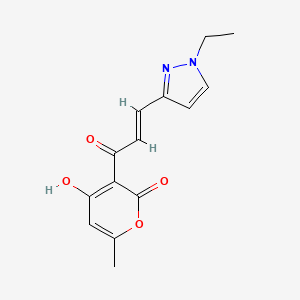
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic compound featuring a complex structure with an imidazole backbone attached to various functional groups. Its design suggests potential for diverse chemical interactions and applications across multiple fields, including medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can involve multiple steps. A common route might begin with the formation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. This often involves specific reagents like phenyl isothiocyanate and aniline derivatives, under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis would require optimization for yield and purity. Large-scale production might utilize continuous flow reactors and robust purification techniques like recrystallization or chromatography to ensure the compound's quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound could potentially undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction could target various functional groups, possibly modifying the imidazole ring or aryl groups.
Substitution: Nucleophilic substitution reactions might occur, especially where there are electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Reagents like alkyl halides under basic conditions.
Major Products: The products of these reactions will vary, but examples could include oxidized sulfoxides, reduced phenyl derivatives, or substituted imidazole analogs.
Aplicaciones Científicas De Investigación
The applications of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone span multiple disciplines:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its multi-functional nature.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Its structural properties may allow its use in creating novel materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends heavily on its interactions at the molecular level:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: Could influence signaling pathways like MAPK or PI3K/AKT, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
2-(4-methoxyphenyl)-1-(piperidin-1-yl)ethanone
5-(4-methoxyphenyl)-1H-imidazol-2-thiol
Uniqueness: What sets 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone apart is its combination of fluorophenyl and methoxyphenyl groups, coupled with a piperidinyl ethanoate structure. This confers unique chemical reactivity and potential for diverse biological activities, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOJWUOYCWPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)
![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2888530.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)


![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2888538.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)

